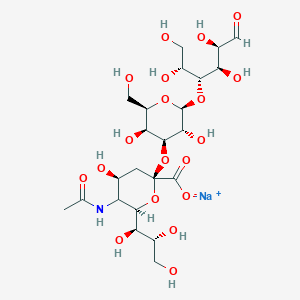

3'-N-Acetylneuramin-lactose sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Sialil lactosa (sodio) es un oligosacárido de leche idéntico al humano (HiMO) que se encuentra principalmente en la leche materna. Es uno de los cinco principales oligosacáridos de leche materna ácidos que contienen residuos de ácido siálico. Este compuesto es conocido por su papel significativo en la nutrición y el desarrollo infantil, contribuyendo a la salud intestinal, la función inmunitaria y el desarrollo del cerebro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 3’-Sialil lactosa (sodio) puede sintetizarse utilizando una cascada de multienzimas en un único sistema de células completas. Este método implica la coexpresión de cuatro genes en dos plásmidos compatibles, la optimización de la capacidad catalítica y la determinación de las condiciones óptimas de conversión, como la temperatura, el pH y la concentración de tensioactivos. Las condiciones óptimas para la conversión son 35 °C, pH 7.0, 20 mM de polifosfato, 10 mM de monofosfato de citidina y 20 mM de cloruro de magnesio .

Métodos de producción industrial: La producción industrial de 3’-Sialil lactosa (sodio) implica el uso de cepas derivadas de Escherichia coli BL21 (DE3). El proceso de producción incluye la fermentación, la purificación y la estabilización para garantizar la calidad y la seguridad del compuesto .

Análisis De Reacciones Químicas

Key Reaction Pathway:

Substrates :

-

N-Acetylneuraminic acid (Neu5Ac)

-

Lactose (Gal-β-(1→4)-Glc)

-

Cytidine 5′-triphosphate (CTP)

Steps :

-

Activation of Neu5Ac :

Neu5Ac+CTPCMP Neu5Ac synthetaseCMP Neu5Ac+PPi

Neu5Ac is phosphorylated by CMP-Neu5Ac synthetase to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) . -

Sialylation of Lactose :

CMP Neu5Ac+Lactoseα 2 3 Sialyltransferase3 SL+CMP

α-2,3-Sialyltransferase transfers Neu5Ac from CMP-Neu5Ac to the galactose residue of lactose, forming 3′-SL :

Industrial Production Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 35°C |

| pH | 7.0 |

| Cofactors | 20 mM MgCl₂, 10 mM CMP |

| Scale | 100 g per batch |

Enzymatic Modifications

3′-SL serves as a substrate for enzymes such as neuraminidases and sialidases , which hydrolyze its α-2,3 sialyl linkage.

Hydrolysis by Neuraminidase:

-

Reaction :

3 SL+H2ONeuraminidaseLactose+Neu5Ac -

Mechanism :

| Enzyme | kcat (s⁻¹) | Km (mM) |

|---|---|---|

| Neuraminidase (Wild-type) | 12.5 ± 0.8 | 0.45 ± 0.03 |

Chemical Modifications

3′-SL undergoes non-enzymatic reactions under controlled conditions:

Oxidation:

-

Reagents : Hydrogen peroxide (H₂O₂) or periodate.

-

Outcome :

-

Oxidation of the reducing end (glucose) to gluconic acid.

-

Sialic acid residues remain intact due to steric protection.

-

Reduction:

-

Reagents : Sodium borohydride (NaBH₄).

-

Outcome :

-

Conversion of the anomeric hydroxyl group to a stable alcohol.

-

Isomerization:

-

Conditions : Alkaline pH (9–11), elevated temperature (50–70°C).

-

Outcome :

Degradation Pathways

3′-SL is susceptible to acid- or base-catalyzed hydrolysis:

Acid Hydrolysis:

-

Conditions : 0.1 M HCl, 80°C.

-

Products : Neu5Ac, galactose, glucose.

-

Rate Constant : k=1.2×10−3min−1 at pH 2.

Base Hydrolysis:

-

Conditions : 0.1 M NaOH, 25°C.

-

Products : Degraded sialic acid derivatives and lactose fragments.

Aplicaciones Científicas De Investigación

3’-Sialil lactosa (sodio) tiene una amplia gama de aplicaciones de investigación científica:

Química: En química, 3’-Sialil lactosa (sodio) se utiliza como compuesto de referencia en métodos analíticos para medir su presencia en materiales como la leche y el calostro .

Biología: En biología, se utiliza para estudiar los dominios de unión de los virus, como los virus de la influenza y la rinitis, que reconocen los receptores de la superficie celular con tapa de ácido N-acetilneuramínico .

Medicina: En medicina, se está explorando el 3’-Sialil lactosa (sodio) por su posible papel en el desarrollo del cerebro. Estudios preclínicos en roedores y cerdos han demostrado que la suplementación con oligosacáridos de la leche materna, incluido el 3’-Sialil lactosa, da como resultado un contenido de ácido siálico enriquecido en el cerebro .

Industria: En la industria, 3’-Sialil lactosa (sodio) se utiliza en la producción de fórmula infantil para imitar la composición de la leche materna y proporcionar beneficios para la salud similares a los bebés .

Mecanismo De Acción

El mecanismo de acción del 3’-Sialil lactosa (sodio) implica su interacción con dianas moleculares y vías específicas. Tras la hidrólisis, se libera ácido siálico, que sirve como nutriente para el desarrollo de tejidos y órganos neonatales. Este compuesto también desempeña un papel en la maduración intestinal, la resistencia a los patógenos intestinales y los efectos prebióticos .

Compuestos similares:

- 6’-Sialil lactosa (sodio)

- 3’-Sialil lactulosa (sodio)

- N-acetilneuramínil-D-lactosa (sodio)

Comparación: 3’-Sialil lactosa (sodio) es único debido a su enlace específico de ácido siálico en la posición 3, lo que lo diferencia de otros compuestos similares como 6’-Sialil lactosa (sodio) que tienen el enlace en la posición 6. Esta estructura única contribuye a sus funciones biológicas y aplicaciones distintas .

En conclusión, 3’-Sialil lactosa (sodio) es un compuesto significativo con diversas aplicaciones en química, biología, medicina e industria. Su estructura y propiedades únicas lo convierten en un componente valioso en la investigación científica y la producción industrial.

Comparación Con Compuestos Similares

- 6’-Sialyllactose (sodium)

- 3’-Sialyllactulose (sodium)

- N-acetylneuraminyl-D-lactose (sodium)

Comparison: 3’-Sialyllactose (sodium) is unique due to its specific sialic acid linkage at the 3-position, which differentiates it from other similar compounds like 6’-Sialyllactose (sodium) that have the linkage at the 6-position. This unique structure contributes to its distinct biological functions and applications .

Propiedades

Número CAS |

128596-80-5 |

|---|---|

Fórmula molecular |

C23H38NNaO19 |

Peso molecular |

655.5 g/mol |

Nombre IUPAC |

sodium;5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1 |

Clave InChI |

LTWFUJWFLMHANB-UHFFFAOYSA-M |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+] |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] |

Sinónimos |

3'-N-Acetylneuraminyl-D-lactose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.